A Senior Application Scientist's Guide to the Synthesis and Characterization of Fulvestrant 17-β-D-Glucuronide
A Senior Application Scientist's Guide to the Synthesis and Characterization of Fulvestrant 17-β-D-Glucuronide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant 17-β-D-glucuronide, a principal metabolite of the estrogen receptor antagonist, Fulvestrant. As the study of drug metabolism is paramount in drug development for understanding pharmacokinetics, efficacy, and safety, access to pure metabolite standards is a critical requirement. This document details field-proven methodologies for both chemical and enzymatic synthesis, offering insights into the rationale behind procedural choices. Furthermore, it establishes a robust framework for the structural elucidation and purity assessment of the synthesized glucuronide using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction: The Significance of Fulvestrant and its Glucuronide Metabolite
Fulvestrant is a steroidal estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Its mechanism of action involves the degradation and down-regulation of the estrogen receptor, offering a distinct advantage over other anti-estrogen therapies.[1] Like many xenobiotics, Fulvestrant undergoes extensive Phase II metabolism in the body to facilitate its excretion. The primary metabolic pathway is glucuronidation, a process where the enzyme UDP-glucuronosyltransferase (UGT) conjugates glucuronic acid to the parent drug, significantly increasing its water solubility.[2][3][4]
The major metabolite formed is Fulvestrant 17-β-D-glucuronide, where the glucuronic acid moiety is attached to the 17-hydroxyl group of the steroid core.[5][] The synthesis and isolation of this metabolite in a highly pure form are essential for a variety of critical applications in drug development:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand its formation and elimination kinetics.
-
Metabolite Identification (MetID): As a reference standard to confirm the structure of metabolites identified in in vivo and in vitro systems.
-
Safety Assessment: To evaluate whether the metabolite possesses any off-target pharmacological activity or contributes to the overall toxicity profile of the parent drug.
This guide provides a detailed technical narrative on achieving these goals through robust synthesis and characterization protocols.
Synthesis of Fulvestrant 17-β-D-Glucuronide: A Tale of Two Routes
The synthesis of steroid glucuronides presents unique challenges, primarily centered on achieving stereospecificity at the anomeric center to yield the biologically relevant β-anomer and managing the multiple reactive functional groups on both the steroid and sugar moieties. Two principal strategies are employed: classical chemical synthesis and modern enzymatic methods.
Chemical Synthesis: The Koenigs-Knorr Approach
The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry and remains a widely used method for preparing O-glucuronides.[7][8][9] The causality behind this method lies in the reaction of an aglycone (Fulvestrant) with a protected glucuronyl halide donor, activated by a heavy metal salt promoter. The use of protecting groups on the glucuronic acid donor is critical to prevent self-condensation and direct the reaction to the desired hydroxyl group.
The general workflow involves three key stages: glycosylation, deprotection, and purification.
Caption: Workflow for the chemical synthesis of Fulvestrant 17-β-D-Glucuronide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add Fulvestrant (1.0 eq), activated 4 Å molecular sieves, and the promoter (e.g., Cadmium Carbonate, 2.5 eq).[10]
-
Solvent Addition: Add anhydrous acetonitrile to the flask and stir the suspension at room temperature for 30 minutes.
-
Donor Addition: Dissolve the glucuronyl donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq), in anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the Fulvestrant is consumed. The choice of a heavy metal salt like cadmium or silver is to act as a halophilic agent, activating the anomeric bromide for nucleophilic attack by the steroid's hydroxyl group.[9]
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove solids, and concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude protected glucuronide in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) (excess) and stir at room temperature until saponification of the acetyl and methyl esters is complete (monitored by LC-MS).
-
Purification: Neutralize the reaction mixture with a mild acid and concentrate. The final product is purified from the crude mixture using preparative reverse-phase HPLC.
Enzymatic Synthesis: The Biomimetic Approach
Enzymatic synthesis offers a highly selective and efficient alternative to chemical methods, often proceeding under mild aqueous conditions without the need for complex protecting group strategies.[11][12] This approach leverages the same enzymes the human body uses for metabolism, primarily UDP-glucuronosyltransferases (UGTs).[2][13] The reaction involves the transfer of glucuronic acid from the high-energy cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to Fulvestrant, catalyzed by a specific UGT isoform.
The choice of enzyme source is critical. Recombinant UGTs expressed in cell lines provide high concentrations of a single, known isoform, allowing for precise control.[14] Alternatively, human liver microsomes (HLM) or S9 fractions can be used, which contain a mixture of various drug-metabolizing enzymes and can provide a more holistic view of metabolic pathways.[8][15]
Caption: Workflow for the enzymatic synthesis of Fulvestrant 17-β-D-Glucuronide.
-
Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), MgCl₂, the UGT enzyme source (e.g., recombinant UGT1A4 or human liver microsomes), and Fulvestrant (typically added as a concentrated solution in DMSO).
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the reaction by adding the cofactor, UDPGA. The use of UDPGA is essential as it is the activated form of glucuronic acid used by UGT enzymes.[4]
-
Incubation: Incubate at 37 °C for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This step simultaneously quenches the enzymatic activity and precipitates proteins.
-
Protein Removal: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Purification: Carefully transfer the supernatant to a new vial and purify the Fulvestrant 17-β-D-glucuronide using preparative reverse-phase HPLC.[16]
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-based) |
| Stereoselectivity | Can produce a mixture of α and β anomers; requires careful control. | Highly stereoselective, yielding the natural β-anomer. |
| Regioselectivity | Requires protecting groups for complex molecules. | Highly regioselective based on the specific UGT isoform used. |
| Reaction Conditions | Anhydrous organic solvents, often elevated temperatures. | Mild aqueous buffer, 37 °C, pH ~7.4. |
| Reagents | Protected sugar halides, heavy metal promoters, strong bases. | UGT enzymes, UDPGA cofactor. |
| Scalability | More readily scalable to gram quantities.[15] | Scalability can be limited by enzyme and cofactor cost. |
| Complexity | Multi-step process involving protection and deprotection. | Simpler, often one-pot reaction followed by purification. |
Characterization and Analytical Methods
Unambiguous characterization is a non-negotiable step to validate the synthesis. A combination of chromatographic and spectroscopic techniques is required to confirm the identity, structure, and purity of the final compound.
Caption: A logical workflow for the analytical characterization of the synthesized product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of the synthesized Fulvestrant 17-β-D-glucuronide. A stability-indicating reverse-phase HPLC method is typically developed.
-
Rationale: The glucuronide is significantly more polar than the parent drug, Fulvestrant. Therefore, it will have a shorter retention time on a reverse-phase column (e.g., C18). The method should be able to resolve the glucuronide from Fulvestrant and any potential reaction byproducts or impurities.
-
Typical Method:
-
Column: C18, 2.1 x 50 mm, < 3 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[17]
-
Purity Assessment: Purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.
-
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis.[19]
-
Rationale: MS provides a precise mass measurement, confirming the successful conjugation of the glucuronic acid moiety (mass of 176 Da) to Fulvestrant.
-
Expected Observations:
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred for glucuronides, as the carboxylic acid group is readily deprotonated.
-
Parent Ion: The expected quasimolecular ion [M-H]⁻ for Fulvestrant 17-β-D-glucuronide (C₃₈H₅₅F₅O₉S) is m/z 781.9.[5]
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion yields a characteristic fragmentation pattern. A prominent neutral loss of 176 Da (corresponding to the glucuronic acid moiety) to give a fragment ion at m/z 605.2 (the deprotonated Fulvestrant aglycone) is expected.[20] Further characteristic fragments of the glucuronic acid itself, such as m/z 175 and 113, provide definitive evidence of the glucuronide structure.[21]
-
| Ion | m/z (Expected) | Identity |
| [M-H]⁻ | 781.9 | Quasimolecular ion of Fulvestrant Glucuronide |
| [M-H - 176]⁻ | 605.2 | Fulvestrant aglycone fragment |
| Fragment | 175 | Glucuronic acid fragment [GlcUA - H₂O - H]⁻ |
| Fragment | 113 | Glucuronic acid fragment [GlcUA - 2H₂O - CO₂ - H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation, providing definitive proof of the site of conjugation and the stereochemistry of the glycosidic bond.[22][23]
-
Rationale: ¹H and ¹³C NMR spectra provide a complete map of the molecule's structure. Specific chemical shifts and coupling constants are diagnostic for the glucuronide moiety and its attachment point.
-
Key Diagnostic Signals in ¹H NMR:
-
Anomeric Proton (H-1'): The most critical signal is the anomeric proton of the glucuronic acid. For a β-glucuronide, this appears as a doublet with a coupling constant (³JH1',H2') of approximately 7-8 Hz.[24] An α-anomer would show a smaller coupling constant (~3-4 Hz).
-
Steroid Protons: The proton at the site of attachment (H-17 in Fulvestrant) will show a downfield shift compared to the parent drug due to the deshielding effect of the attached sugar.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks within the steroid and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. A key correlation between the anomeric proton (H-1') and the carbon at the attachment site (C-17) provides unequivocal proof of the conjugation site.
-
Conclusion
The successful synthesis and rigorous characterization of Fulvestrant 17-β-D-glucuronide are achievable through a systematic and well-reasoned scientific approach. While chemical synthesis via the Koenigs-Knorr reaction offers scalability, enzymatic methods provide unparalleled stereo- and regioselectivity that mimics the biological process. The choice of method should be guided by the specific needs of the research, including required yield, purity, and available resources.
Regardless of the synthetic route, a multi-technique analytical characterization is mandatory to ensure the scientific integrity of subsequent studies. The combination of HPLC for purity, MS for molecular weight and fragmentation, and NMR for definitive structural and stereochemical assignment provides a self-validating system that ensures the quality and identity of this critical drug metabolite standard. This guide provides the foundational protocols and scientific rationale to empower researchers in this essential aspect of drug development.
References
-
He, X., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284. Available at: [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Available at: [Link]
-
Oda, S., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 30(1), 30-43. Available at: [Link]
-
McLeod, M. D., et al. (2019). Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism. Steroids, 142, 33-46. Available at: [Link]
-
Miners, J. O., & Mackenzie, P. I. (2010). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Pharmacology, Chapter 3, Unit 3.11. Available at: [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
-
Tempestini, A., et al. (2009). Corticosteroids 21-glucuronides: synthesis and complete characterization by (1)H and (13)C NMR. Steroids, 74(10-11), 870-875. Available at: [Link]
-
Basam, R., & Dahan, A. (2017). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 9(4), 43. Available at: [Link]
-
Oda, S., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Retrieved from [Link]
-
The Australian National University. (2014). Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides. Retrieved from [Link]
-
Stachulski, A. V., & P. M. O'Neill. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. Available at: [Link]
-
Huskey, S. W., et al. (2011). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Medicinal Chemistry Letters, 2(4), 320-323. Available at: [Link]
-
Casati, S., et al. (2009). Synthesis and characterization of 17alpha- and 17beta-boldenone 17-glucuronides. Steroids, 74(3), 250-255. Available at: [Link]
-
Brunner, G., et al. (1986). Enzymatic synthesis and chromatographic purification of lignan glucuronides. Biomedical Chromatography, 1(2), 89-92. Available at: [Link]
-
Mattox, V. R., Goodrich, J. E., & Nelson, A. N. (1983). Chemical synthesis of glucuronidated metabolites of cortisol. The Journal of Steroid Biochemistry, 18(2), 153-159. Available at: [Link]
-
Onal, A., & Sagirli, O. (2013). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Journal of the Chilean Chemical Society, 58(3), 1906-1912. Available at: [Link]
-
Varanasi, M. B., et al. (2012). VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS. Trade Science Inc. Available at: [Link]
-
Onal, A., & Sagirli, O. (2013). HPLC chromatograms of fulvestrant. ResearchGate. Available at: [Link]
-
Onal, A., & Sagirli, O. (2013). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. ResearchGate. Available at: [Link]
-
Pelliccia, S., et al. (2012). Accelerated Koenigs−Knorr Glucuronidation of a Deactivated Nitrophenol: Unveiling the Role of Polyamine Additive 1,1,4,7,10,10-Hexamethyltriethylenetetramine. The Journal of Organic Chemistry, 77(17), 7538-7547. Available at: [Link]
-
Hypha Discovery. (2023). Late-stage Synthesis of N-glucuronide Metabolites. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FULVESTRANT 17-BETA-D-GLUCURONIDE. Retrieved from [Link]
-
Stachulski, A. V. (2014). Contemporary Medicinal Chemistry of Glucuronides. SlideShare. Available at: [Link]
-
Kumar, D. S., et al. (2020). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringes for injection dosage form. Future Journal of Pharmaceutical Sciences, 6(1), 108. Available at: [Link]
-
Stachulski, A. V., & P. M. O'Neill. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. ResearchGate. Available at: [Link]
-
Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(7), 863-870. Available at: [Link]
-
Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. Chemical Communications, 51(80), 14866-14868. Available at: [Link]
-
Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications. Available at: [Link]
-
Zhang, Y., et al. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. Biomedical Chromatography, 34(10), e4912. Available at: [Link]
-
Al-Shehri, M. M., et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3), 1261-1269. Available at: [Link]
-
Nicholls, A. W., et al. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Analytical Chemistry, 68(17), 2832-2837. Available at: [Link]
-
Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]
-
Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fulvestrant. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
-
Jian, W., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. LC-MS in Drug Bioanalysis, 149-166. Available at: [Link]
-
Van der-Ploeg, T., & H. Jacobs. (2011). Steroids and NMR. ResearchGate. Available at: [Link]
-
Kirk, D. N. (1993). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2171-2191. Available at: [Link]
-
Kaspar, P., & W. W. Wähälä. (1987). Synthesis of 5 alpha-androstane-3 alpha,17 beta-diol 3- and 17-glucuronides. Steroids, 50(1-3), 283-285. Available at: [Link]
-
Zhang, H., Henion, J., & Li, W. (2001). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 36(6), 448-454. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of the hydroxylated metabolite of.... Retrieved from [Link]
Sources
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Enzymatic synthesis and chromatographic purification of lignan glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 21. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Corticosteroids 21-glucuronides: synthesis and complete characterization by (1)H and (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of 5 alpha-androstane-3 alpha,17 beta-diol 3- and 17-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
